molecular formula C14H13N3O3 B12621462 2,9-Dimethyl-1,10-phenanthroline;nitric acid CAS No. 921757-28-0

2,9-Dimethyl-1,10-phenanthroline;nitric acid

Cat. No.: B12621462
CAS No.: 921757-28-0
M. Wt: 271.27 g/mol
InChI Key: KAJFNTBJLQPJJT-UHFFFAOYSA-N
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Description

2,9-Dimethyl-1,10-phenanthroline (DMPHEN), also known as neocuproine, is a nitrogen-containing heterocyclic ligand with the molecular formula C₁₄H₁₂N₂ and a molar mass of 208.26 g/mol . Its structure features two methyl groups at the 2- and 9-positions of the phenanthroline backbone, which confer steric and electronic modifications compared to unsubstituted 1,10-phenanthroline (phen). This compound is widely utilized in coordination chemistry, particularly for forming stable complexes with transition metals such as Cu(I), Re(I), Ni(II), and Pt(II) .

Nitric acid (HNO₃) is often used in conjunction with DMPHEN in synthetic and analytical applications. For example, in solvometallurgical processes, nitric acid serves as a leaching agent for metal extraction, while DMPHEN acts as a chelator for spectrophotometric detection of copper ions . In dye-sensitized solar cells (DSSCs), nitric acid has been explored as an anchoring group in heteroleptic Cu(I)-based dyes containing DMPHEN ligands .

Properties

CAS No.

921757-28-0

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;nitric acid

InChI

InChI=1S/C14H12N2.HNO3/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2-1(3)4/h3-8H,1-2H3;(H,2,3,4)

InChI Key

KAJFNTBJLQPJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

One-Step Synthetic Method

A notable method for synthesizing 2,9-dimethyl-1,10-phenanthroline involves a one-step reaction utilizing O-phenylenediamine as the starting material. This method is characterized by the following steps:

  • Reagents : The primary reagents include O-phenylenediamine and a mixed-shrinking agent consisting of hydrochloric acid and an organic acid (e.g., acetic acid).

  • Procedure :

    • Initial Reaction : O-phenylenediamine is added to concentrated hydrochloric acid and stirred under nitrogen for a specified time (1-6 hours) at temperatures ranging from 50°C to 90°C.
    • Addition of Organic Acid : After the initial reaction, an organic acid is introduced, and the mixture is refluxed at temperatures between 90°C and 110°C for an additional period (2-10 hours).
    • Final Treatment : Ammonia water is added to adjust the pH to between 10 and 13, facilitating the separation of the product from the aqueous layer.

This method has been noted for its relatively high yield and purity due to the controlled reaction conditions and the use of non-polluting reagents.

Skraup-Doebner-von Miller Method

Another traditional method for synthesizing phenanthroline derivatives is the Skraup-Doebner-von Miller synthesis. However, this method has limitations such as lower yields and higher environmental impact due to the use of toxic reagents like concentrated sulfuric acid.

  • Reagents : Typically involves O-phenylenediamine, sulfuric acid, and a suitable oxidizing agent.

  • Drawbacks : The process often results in multiple side products and requires more extensive purification steps compared to modern methods.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for 2,9-dimethyl-1,10-phenanthroline;nitric acid:

Method Yield (%) Environmental Impact Complexity Time Required
One-Step Synthetic Method High Low Moderate 4-10 hours
Skraup-Doebner-von Miller Method Low High High Variable

Research Findings

Recent studies have indicated that optimizing reaction conditions significantly enhances yield and purity in synthesizing 2,9-dimethyl-1,10-phenanthroline. Key findings include:

  • Temperature Control : Maintaining optimal temperatures during reactions (60°C to 90°C) minimizes side reactions and increases product yield.

  • Use of Ketone Solvents : Employing ketone solvents such as acetone during purification steps aids in reducing product loss and improving overall efficiency.

Chemical Reactions Analysis

Nitration Reactions

Nitric acid acts as both an oxidizing and nitrating agent in reactions with 2,9-dimethyl-1,10-phenanthroline derivatives. Key findings include:

Nitration of Aldehyde Derivatives

Oxidation of aldehyde-functionalized analogs (e.g., 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde) with concentrated HNO₃ does not yield carboxylic acids but instead produces nitrated products. For example:

ReactantProductYieldConditions
8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde2-Methyl-5,7-dinitroquinolin-8-ol65%HNO₃, 100°C

This suggests a competitive pathway where aldehydes undergo nitration rather than oxidation, likely via intermediate nitrate ester formation followed by rearrangement .

Metal Complexation

2,9-Dimethyl-1,10-phenanthroline forms stable complexes with transition metals, particularly Cu²⁺, which are cytotoxic.

Copper(II) Complexes

ComplexStructureCytotoxic Activity (IC₅₀)Applications
[Cu(NO₃)₂(neocuproine)]Square-planar Cu²⁺ coordinated via phenanthroline N atomsModerate activity against A549 lung cancer cellsAnticancer research
[Cu(Cl)(neocuproine)₂]Distorted tetrahedral geometryLower toxicity to non-cancerous cellsSelective chemotherapy

These complexes leverage the ligand’s strong chelating ability, enhanced by methyl groups that increase hydrophobicity and membrane permeability .

Oxidative Chlorination

In aqueous HNO₃, competing chlorination pathways emerge during oxidation:

  • Small-scale reactions (<1 g) with NaClO₂ yield 9-methyl-1,10-phenanthroline-2-carboxylic acid (58% yield).

  • Larger scales produce chlorinated byproducts (e.g., 4-chloro-9-methyl-1,10-phenanthroline-2-carboxylic acid , 18% yield) .

Hydrolysis of Nitriles

Hydrolysis of nitrile-substituted derivatives (e.g., 4,7-dichloro-1,10-phenanthroline-5-carbonitrile) in acidic media leads to unexpected products like 7-chloropyrrolo[2,3,4-de] phenanthrolin-5(4H)-one (37% yield), likely via amide intermediates .

pH-Dependent Reactivity

The ligand’s protonation state in HNO₃ alters reaction outcomes:

  • Acidic conditions (pH < 3): Preferential formation of mono-protonated species, inhibiting di-nitration .

  • Neutral/basic conditions: Accelerated oxidation but increased risk of over-nitration or decomposition .

Comparative Reactivity with Parent Compound

While 1,10-phenanthroline oxidizes to 1,10-phenanthroline-5,6-dione in HNO₃/H₂SO₄, the 2,9-dimethyl derivative resists dione formation due to steric hindrance from methyl groups .

Scientific Research Applications

Analytical Chemistry

Copper Determination
One of the primary applications of 2,9-Dimethyl-1,10-phenanthroline is in the colorimetric determination of copper ions . It forms stable complexes with copper, enabling sensitive detection methods. The compound's ability to act as a chelating agent facilitates the extraction and quantification of copper from various samples. A miniaturized analytical system utilizing this compound has been developed for efficient copper determination using advanced software tools .

Table 1: Properties of 2,9-Dimethyl-1,10-phenanthroline in Analytical Applications

PropertyValue
SolubilitySoluble in methanol, ethanol, acetone
Chelating AbilityHigh
Colorimetric SensitivityHigh

Medicinal Chemistry

Antitumor Activity
Research has shown that complexes formed with 2,9-Dimethyl-1,10-phenanthroline exhibit antitumor properties . Studies involving in vitro testing on various cancer cell lines (including prostate, breast, and cervical cancers) have demonstrated significant cytotoxic effects. These findings suggest potential therapeutic applications in cancer treatment .

Antibacterial Properties
The compound also shows promise in combating antibiotic resistance through its metal complexes. These complexes can target bacterial biochemical pathways effectively, making them candidates for developing new antimicrobial agents .

Table 2: Summary of Biological Activities

Activity TypeDetails
AntitumorEffective against multiple cancer cell lines
AntibacterialActive against a broad spectrum of bacteria

Materials Science

Photocatalysis and Photovoltaics
2,9-Dimethyl-1,10-phenanthroline is utilized in the development of photocatalysts and photoelectric materials . Its optical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to facilitate electron transfer processes is critical for enhancing the efficiency of these devices .

Case Study 1: Copper Detection in Environmental Samples

In a study conducted to assess copper levels in environmental water samples using 2,9-Dimethyl-1,10-phenanthroline as a reagent, researchers achieved detection limits significantly lower than traditional methods. This advancement highlights the compound's utility in environmental monitoring.

Case Study 2: Anticancer Drug Development

A series of experiments were conducted using metal complexes of 2,9-Dimethyl-1,10-phenanthroline against various cancer cell lines. The results indicated that these complexes not only inhibited cell growth but also induced apoptosis in cancer cells. This research points towards the potential development of novel anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .

Comparison with Similar Compounds

1,10-Phenanthroline (phen)

  • Steric Effects : Unlike DMPHEN, unsubstituted phen lacks methyl groups, resulting in reduced steric hindrance. This allows phen to stabilize five-coordinate Pt(II) ethylene complexes more effectively than DMPHEN, which forces axial positioning of chlorides in such complexes .
  • Electronic Effects : The methyl groups in DMPHEN donate electron density to the phenanthroline ring, enhancing its π-accepting ability. This property is critical in stabilizing low-oxidation-state metal complexes, such as Cu(I) in the CUPRAC antioxidant assay .

4,7-Diphenyl-1,10-phenanthroline (Bathophenanthroline)

  • Substituent Position : Bathophenanthroline features phenyl groups at the 4- and 7-positions, creating a more extended π-system. This modification improves luminescence properties in metal complexes, whereas DMPHEN’s methyl groups prioritize steric control over electronic delocalization .
  • Applications : Bathophenanthroline is preferred in iron quantification (e.g., Ferrozine assay), while DMPHEN is specialized for Cu(I) detection due to its selective redox activity .

Anticancer Activity

  • DMPHEN-based Re(I) tricarbonyl complexes exhibit potent cytotoxicity, with IC₅₀ values of 0.8–4 µM against cancer cells, outperforming vitamin B₁₂-phen conjugates (IC₅₀ > 10 µM) .
  • Comparatively, 2,9-diethyl-1,10-phenanthroline (DEPHEN) derivatives show slightly higher activity (IC₅₀ 0.4–0.7 µM), attributed to increased lipophilicity from ethyl groups .

Antioxidant Capacity (CUPRAC Assay)

  • DMPHEN forms a stable orange-colored Cu(I)-neocuproine complex with an absorption maximum at 450 nm, enabling quantitative uric acid equivalence measurements .
  • Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), despite similar structure, is less favored due to solubility limitations and higher molecular weight .

Metal Complexation and Catalysis

Nickel Complexes

  • DMPHEN forms [NiCl₂(DMPHEN)] complexes that decompose at 400°C to produce uniform NiO nanoparticles (20–30 nm), whereas phen-based complexes yield larger, agglomerated particles due to lower thermal stability .
  • Synthetic Efficiency: DMPHEN-nickel complexes are synthesized in >90% yield, outperforming 2,2'-biquinoline (cuproine) complexes, which require harsher conditions .

Copper Complexes

  • DMPHEN’s Cu(I) complexes are pivotal in the solvometallurgical extraction of copper from chalcopyrite, achieving >95% recovery in ethylene glycol/H₂O mixtures. In contrast, 1,10-phenanthroline requires additional redox agents (e.g., ascorbic acid) for comparable efficiency .

Substituent-Driven Reactivity

  • Oxidation Susceptibility : DMPHEN’s methyl groups can be oxidized to aldehydes or carboxylic acids, enabling the synthesis of derivatives like 2,9-dicarbomethoxy-1,10-phenanthroline. Unsubstituted phen lacks this versatility .
  • Cross-Coupling Reactions : DMPHEN derivatives (e.g., 4,7-dichloro-DMPHEN) serve as substrates for Suzuki-Miyaura couplings, generating luminescent ligands for DSSCs. Bathophenanthroline’s phenyl groups hinder such reactivity .

Data Tables

Table 1: Comparative Anticancer Activity of Phenanthroline Derivatives

Compound IC₅₀ (µM) Cancer Cell Line Reference
Re(I)-DMPHEN (8c) 0.8–4 HeLa, MCF-7
Re(I)-DEPHEN (7a/c) 0.4–0.7 A549
Vitamin B₁₂-phen conjugate >10 HT-29

Table 2: Spectrophotometric Detection of Copper

Ligand λₘₐₓ (nm) Application Reference
DMPHEN (neocuproine) 450 CUPRAC assay (Cu(I))
Bathophenanthroline 535 Ferrozine assay (Fe)

Biological Activity

2,9-Dimethyl-1,10-phenanthroline; nitric acid is a coordination compound that has garnered attention due to its potential biological activities. This compound is formed from the ligand 2,9-dimethyl-1,10-phenanthroline and nitric acid. Understanding its biological activity involves examining its antioxidant properties, antimicrobial effects, anticancer potential, and mechanisms of action.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant capacity of 2,9-dimethyl-1,10-phenanthroline; nitric acid can be assessed using various assays:

Assay Type Mechanism Example Result
DPPH ScavengingMeasures radical scavenging abilityIC50 values can indicate effectiveness
FRAP (Ferric Reducing Antioxidant Power)Evaluates reducing power against ferric ionsHigher values indicate stronger activity
ORAC (Oxygen Radical Absorbance Capacity)Measures ability to scavenge peroxyl radicalsSignificant antioxidant capacity noted

Studies have shown that compounds with similar structures exhibit substantial antioxidant activity by inhibiting reactive oxygen species (ROS) and enhancing endogenous antioxidant enzymes .

Antimicrobial Properties

The antimicrobial effects of 2,9-dimethyl-1,10-phenanthroline; nitric acid have been explored against various pathogens. Its mechanism often involves disrupting microbial cell membranes and inducing cytotoxicity.

Key Findings:

  • Bacterial Activity : The compound demonstrates broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : In vitro studies have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger, with mechanisms involving membrane disruption and intracellular pH alteration .

Anticancer Activity

The anticancer potential of 2,9-dimethyl-1,10-phenanthroline; nitric acid has been investigated in various cancer cell lines.

In Vitro Studies:

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including:

  • A549 (Lung Cancer) : IC50 values indicate significant cytotoxicity.
  • MCF7 (Breast Cancer) : Effective in inhibiting cell proliferation.
Cell Line IC50 Value (µM) Mechanism of Action
A5492.01 ± 0.2Induction of apoptosis via ROS
MCF70.98 ± 0.2DNA intercalation and damage

The compound's mechanism may involve intercalation into DNA strands and induction of oxidative stress leading to apoptosis .

Case Studies

Several case studies highlight the biological activity of 2,9-dimethyl-1,10-phenanthroline; nitric acid:

  • Study on Antioxidant Mechanisms : A study demonstrated that the compound activates Nrf2 pathways leading to increased expression of antioxidant enzymes in human cells .
  • Antimicrobial Efficacy Against Mycobacterium tuberculosis : Research showed that metal complexes derived from this ligand exhibited enhanced activity against resistant strains of M. tuberculosis, outperforming standard treatments .
  • Cytotoxicity in Cancer Models : In vivo studies using Galleria mellonella larvae indicated that the compound significantly increased survival rates when treated with lethal doses of pathogens compared to controls .

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